Camelliaside A
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Overview
Description
Camelliaside A is a flavonoid compound isolated from the seeds of Camellia oleifera and Camellia sinensis. It is known for its various biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Camelliaside A can be extracted from the methanol extract of tea seed pomace. The extraction process involves the use of methanol as a solvent to isolate the flavonoid from the seed residues .
Industrial Production Methods: The industrial production of this compound typically involves large-scale extraction from tea seed pomace using methanol. The process includes steps such as solvent extraction, filtration, concentration, and purification to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Camelliaside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are often used in further research and development .
Scientific Research Applications
Camelliaside A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methods.
Biology: Investigated for its antioxidant and anti-inflammatory properties, making it a potential candidate for treating various diseases.
Medicine: Explored for its potential in developing new drugs for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the cosmetics industry for its skin-protective properties and in the food industry as a natural antioxidant .
Mechanism of Action
Camelliaside A exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It suppresses the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, reducing the production of pro-inflammatory cytokines.
Enzyme Inhibition: It inhibits enzymes such as monoamine oxidase B (MAO-B) and 5-lipoxygenase, which are involved in neurodegenerative diseases and inflammatory responses .
Comparison with Similar Compounds
Camelliaside A is unique among flavonoids due to its specific glycoside structure and biological activities. Similar compounds include:
Camelliaside B: Another flavonoid isolated from Camellia species with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonol with potent antioxidant and anti-cancer activities.
Quercetin: A well-known flavonoid with broad-spectrum biological activities, including anti-inflammatory and anti-cancer effects
Properties
CAS No. |
55696-58-7 |
---|---|
Molecular Formula |
C33H40O20 |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI Key |
VNLOLXSJMINBIS-CFRIXVKNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Synonyms |
camelliaside A kaempferol-Gal-Rha-Glu |
Origin of Product |
United States |
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